molecular formula C16H14FN3OS B5794369 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5794369
M. Wt: 315.4 g/mol
InChI Key: SSWXPQXYWQLADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as EF-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. EF-1 is a member of the triazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.
Biochemical and Physiological Effects
4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have a variety of biochemical and physiological effects. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for use in lab experiments. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is readily available and relatively inexpensive compared to other compounds with similar activities. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is also stable under a variety of conditions, making it easy to handle and store. However, 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also has some limitations for use in lab experiments. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has low solubility in water, which can make it difficult to work with in aqueous solutions. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also has limited selectivity for certain enzymes, which can make it less useful for some applications.

Future Directions

There are several future directions for research on 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the development of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a potential therapeutic agent for the treatment of cancer. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have potent antitumor activity in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is the development of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a potential inhibitor of carbonic anhydrase. Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions, and 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione could potentially be developed as a new class of carbonic anhydrase inhibitors. Finally, further studies are needed to determine the safety and toxicity of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, as well as its potential side effects, before it can be considered for clinical use.

Synthesis Methods

The synthesis of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-ethoxyphenyl hydrazine and 2-fluorobenzaldehyde in the presence of thiosemicarbazide. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have antimicrobial, antitumor, and anti-inflammatory activities. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been studied for its potential as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase.

properties

IUPAC Name

4-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-2-21-12-9-7-11(8-10-12)20-15(18-19-16(20)22)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWXPQXYWQLADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.